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Methyl 5-methoxy-1,3-oxazole-2-

carboxylate

Cat. No.: B043196 Get Quote

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one

oxygen atom, is a cornerstone in the development of novel therapeutic agents.[1] Its rigid

structure and capacity for diverse non-covalent interactions—such as hydrogen bonding,

dipole-dipole, and π-π stacking—allow it to bind effectively with a wide array of biological

targets like enzymes and receptors.[1] This versatility has led to the development of numerous

oxazole-containing drugs with activities spanning antibacterial, anticancer, anti-inflammatory,

and antidiabetic applications.[2][3]

The introduction of a methoxy group at the 5-position of the oxazole ring creates a unique

electronic environment. As a strong electron-donating group, the 5-methoxy substituent

significantly influences the ring's reactivity and its potential interactions with biological

macromolecules, making it a particularly compelling scaffold for further investigation.

Synthesis of 5-Methoxy-Oxazole Derivatives
The construction of the 5-methoxy-oxazole core can be achieved through several synthetic

strategies. The choice of method is often dictated by the desired substitution pattern on the

final molecule and the availability of starting materials.

Visible Light-Induced Synthesis from Diazo Compounds
A modern and efficient approach involves the visible light-induced reaction of diazo substrates

with an appropriate coupling partner in the presence of a silane. This method offers a high
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degree of functional group tolerance and generally proceeds under mild conditions.[4]

The causality behind this experimental choice lies in the clean generation of a reactive carbene

intermediate from the diazo compound under visible light irradiation. This high-energy species

can then undergo a cascade of reactions, including cyclization and rearrangement, to form the

substituted oxazole ring. Acetonitrile is often chosen as the solvent due to its polarity and ability

to facilitate the necessary ionic intermediates.[4]

Experimental Protocol: General Procedure for Visible Light-Induced Synthesis[4]

Reaction Setup: To a 25 mL dry quartz reaction tube equipped with a magnetic stir bar, add

the diazo substrate (0.1 mmol, 1.0 eq.) and triisopropylsilane ((i-Pr)₃SiCl, 0.02 mmol, 0.2

eq.).

Solvent Addition: Add 1 mL of acetonitrile (MeCN) as the solvent.

Inert Atmosphere: Purge the reaction system with nitrogen gas.

Photoreaction: Place the reaction tube in a photoreactor and irradiate with visible light at

room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography (e.g., using a

pentane:EtOAc gradient) to yield the pure 5-methoxy-oxazole derivative.[4]

Below is a workflow diagram illustrating this synthetic process.
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Caption: Workflow for the visible light-induced synthesis of 5-methoxy-oxazoles.
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Spectroscopic and Physicochemical
Characterization
Accurate characterization of synthesized derivatives is paramount for ensuring purity and

confirming structural integrity. NMR, IR, and Mass Spectrometry are the primary analytical tools

for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation.[5] The

electron-donating methoxy group at C5 and the overall aromaticity of the ring result in a

characteristic set of chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 5-Methoxyoxazole-2-carboxylic

Acid[6][7]
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Nucleus Assignment

Predicted Chemical

Shift (δ, ppm) in

DMSO-d₆

Multiplicity

¹H
Carboxylic Acid (-

COOH)
~13.0 - 12.0 Singlet (broad)

¹H
Oxazole Ring Proton

(C4-H)
~7.0 - 6.8 Singlet

¹H
Methoxy Group (-

OCH₃)
~3.9 - 3.7 Singlet

¹³C
Carboxylic Acid

Carbonyl (C=O)
~165 - 160 -

¹³C
Oxazole Ring Carbon

(C5)
~160 - 155 -

¹³C
Oxazole Ring Carbon

(C2)
~150 - 145 -

¹³C
Oxazole Ring Carbon

(C4)
~100 - 95 -

¹³C
Methoxy Carbon (-

OCH₃)
~60 - 55 -

Causality Insight: The C4-H proton appears relatively downfield due to the aromatic nature of

the oxazole ring. The C4 carbon itself is significantly shielded (appearing upfield) compared to

other ring carbons, a direct consequence of the strong electron-donating effect of the adjacent

oxygen and the C5-methoxy group.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR spectroscopy is useful for identifying key functional groups, while MS confirms the molecular

weight.

Table 2: Predicted IR and MS Data for 5-Methoxyoxazole-2-carboxylic Acid[6][7]
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Technique Assignment Predicted Value

IR ν(O-H) of COOH 2500 - 3300 cm⁻¹ (broad)

IR ν(C=O) 1700 - 1725 cm⁻¹

IR ν(C-O) 1210 - 1320 cm⁻¹

MS Molecular Formula C₅H₅NO₄

MS Molecular Weight 143.10 g/mol

MS
Predicted [M-H]⁻ (Negative

ESI)
142.01

Protocol: Spectroscopic Characterization[7]

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For ¹³C,

a sufficient number of scans (e.g., 1024 or more) with proton decoupling is required to

achieve a good signal-to-noise ratio.

IR Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an ATR-

FTIR spectrometer.

IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans to

improve data quality.

MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like

methanol.

MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF)

to obtain an accurate mass measurement.
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Caption: Mechanism of the abnormal [3+2] cycloaddition of a 5-methoxy-oxazole with TCNE.

Biological Activity and Drug Discovery Applications
While direct biological data on a wide range of 5-methoxy-oxazole derivatives is emerging, the

broader oxazole class is known to exhibit significant pharmacological activity, including

anticancer, anti-inflammatory, and antimicrobial effects. [3][8]
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A Case Study: 5-Methoxyoxazole-2-carboxylic Acid in
FBDD
5-Methoxyoxazole-2-carboxylic acid is an excellent candidate for Fragment-Based Drug

Discovery (FBDD). Its properties align well with the "Rule of Three" commonly used for

selecting fragments (MW < 300 Da, cLogP < 3, ≤ 3 H-bond donors/acceptors).

Table 3: Physicochemical Properties of a Hypothetical Fragment

Property Value
"Rule of Three"
Compliance

Molecular Formula C₅H₅NO₄ -

Molecular Weight 143.10 g/mol Yes

Hydrogen Bond Donors 1 Yes

Hydrogen Bond Acceptors 4 No (but acceptable)

cLogP (calculated) ~0.5 Yes

In an FBDD campaign, this fragment could be screened against a protein target. Hits would

then be optimized by "growing" or "linking" to produce high-affinity lead compounds. The 5-

methoxy group can serve as a key vector for synthetic elaboration or as a crucial hydrogen

bond acceptor in the binding pocket.

Prospective Applications: Kinase Inhibition
Many oxazole-containing compounds are known to be protein kinase inhibitors. [5]Kinases are

critical nodes in cell signaling pathways, and their dysregulation is a hallmark of cancer. A 5-

methoxy-oxazole derivative could be designed to fit into the ATP-binding pocket of a target

kinase, with the oxazole core acting as a scaffold and the substituents forming specific

interactions to confer potency and selectivity.
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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-methoxy-oxazole

derivative.
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Conclusion and Future Outlook
The 5-methoxy-oxazole scaffold represents a valuable and underexplored area of chemical

space for drug discovery. Modern synthetic methods provide efficient access to a wide range of

derivatives, and their unique electronic properties and reactivity offer exciting opportunities for

the creation of novel molecular architectures. While further investigation into their specific

biological activities is required, the established precedent of the oxazole core as a privileged

pharmacophore suggests that 5-methoxy-oxazole derivatives are poised to become a

significant source of new therapeutic leads. Future work should focus on synthesizing diverse

libraries of these compounds and screening them against key disease targets to unlock their

full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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